molecular formula C14H17BrO3 B1403144 (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate CAS No. 1219633-41-6

(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

Cat. No. B1403144
CAS RN: 1219633-41-6
M. Wt: 313.19 g/mol
InChI Key: ICPWUTQFWSFNEE-OLZOCXBDSA-N
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Description

(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a novel compound that has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE). Acetylcholinesterase plays an important role in the functioning of the nervous system and is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for the functioning of the muscles. The inhibition of this enzyme has been linked to a number of health benefits, including improved memory, increased alertness, and improved coordination. This compound has been studied for its potential therapeutic applications and has been identified as a promising candidate for further research.

Scientific Research Applications

1. Corrosion Inhibition

Pyran derivatives, including structures related to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate, have been synthesized and characterized, demonstrating significant corrosion inhibition properties. These compounds, such as ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and its variants, were found to effectively mitigate acid corrosion of mild steel. The inhibition efficiency of these derivatives was noted to increase with concentration, reaching a maximum of 91.6%, 92.5%, and 95.0% for specific derivatives at certain concentrations. The studies indicate that these pyran derivatives act as mixed-type inhibitors and inhibit corrosion primarily through an adsorption mechanism. Surface analysis techniques like SEM-EDS, XRD, and AFM, along with quantum chemical and MD simulations, were employed to study the interaction of these molecules with metal surfaces (Saranya et al., 2020).

2. Synthetic Applications:

  • The Prins-type cyclization of oxonium ions, which is a chemical synthesis method, was explored using molecules structurally similar to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate. This method was utilized in the syntheses of various tetrahydro-2H-pyran and tetrahydrofuran derivatives, showcasing the versatility and utility of this type of cyclization in generating complex molecular structures (Fráter et al., 2004).
  • Aryl radical building blocks, including 2-(2-bromophenyl)ethyl groups, structurally related to the compound , have been employed in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This approach is significant in the creation of complex molecular architectures in synthetic chemistry (Allin et al., 2005).
3. Library of Substituted Compounds for Biological Screening

A library of eighteen (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones, similar in structure to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate, was synthesized. These compounds were further diversified using click-chemistry reactions, resulting in a collection of structurally diverse compounds ready to be screened against various biological targets. This approach highlights the importance of these compounds in drug discovery and bioactive molecule screening (Zaware et al., 2011).

properties

IUPAC Name

ethyl (2R,3R)-2-(4-bromophenyl)oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-14(16)12-4-3-9-18-13(12)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWUTQFWSFNEE-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCO[C@H]1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate
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(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate
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(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate
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(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate

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